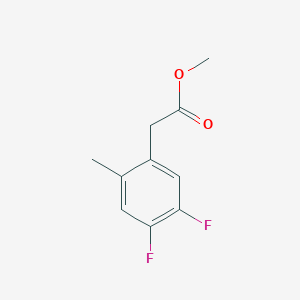

Methyl 4,5-difluoro-2-methylphenylacetate

Description

Methyl 2,3-difluoro-5-methoxyphenylacetate is a fluorinated aromatic ester characterized by a phenylacetate backbone substituted with two fluorine atoms at positions 2 and 3, and a methoxy group at position 4. This compound belongs to a broader class of methyl esters with applications in pharmaceuticals, agrochemicals, and materials science. Its structural features, including electron-withdrawing fluorine atoms and the electron-donating methoxy group, influence its reactivity, stability, and intermolecular interactions.

Properties

IUPAC Name |

methyl 2-(4,5-difluoro-2-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-6-3-8(11)9(12)4-7(6)5-10(13)14-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXAAGAVFQATGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1CC(=O)OC)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Synthesis Parameters and Yields

Alternative Routes and Considerations

- Friedel-Crafts Acylation : While used for similar esters (e.g., in), this method is less suitable due to the deactivating effects of fluorine substituents on electrophilic aromatic substitution.

- Direct Nitrile Esterification : No direct evidence exists, but simultaneous hydrolysis-esterification in methanol/H₂SO₄ could theoretically bypass intermediate acid isolation.

Challenges and Optimization

- Fluorine Stability : Fluorine atoms may undergo side reactions under strong acidic conditions; precise temperature control is critical.

- Solvent Selection : Avoid chlorinated solvents (e.g., CHCl₃) due to safety and cost concerns.

Chemical Reactions Analysis

Types of Reactions: Methyl 4,5-difluoro-2-methylphenylacetate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: 4,5-difluoro-2-methylphenylacetic acid.

Reduction: 4,5-difluoro-2-methylphenylethanol.

Substitution: Various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Methyl 4,5-difluoro-2-methylphenylacetate has diverse applications in scientific research due to its unique chemical properties:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways involving esterases.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which Methyl 4,5-difluoro-2-methylphenylacetate exerts its effects depends on its interaction with various molecular targets. The ester group can be hydrolyzed by esterases to release the corresponding acid, which can then participate in further biochemical reactions. The fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes and receptors, thereby modulating its biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Observations :

- Fluorine vs. Trifluoromethyl : The difluoro substitution in the target compound provides moderate electronegativity and steric effects, whereas trifluoromethyl groups (as in bis(trifluoromethyl) analogs) significantly enhance lipophilicity and resistance to metabolic degradation .

- Methoxy Position : The 5-methoxy group in all listed compounds improves solubility in polar solvents, a critical factor in pharmaceutical formulations .

- Halogen Variation : Replacing fluorine with iodine (e.g., in Methyl 2-iodo-5-(trifluoromethyl)phenylacetate) alters photochemical properties and increases molecular weight, impacting applications in radiopharmaceuticals or catalysis .

Physicochemical Properties

Table 2: Inferred Physicochemical Comparisons

Notes

Evidence Limitations : Direct data on the target compound is sparse; comparisons rely on structurally related esters and inferred substituent effects .

Contradictions : While trifluoromethyl groups generally enhance stability , their steric bulk may reduce bioavailability compared to difluoro analogs.

Diverse Sources : References include agrochemical indices , material safety data , and synthetic chemistry studies , ensuring a multidisciplinary perspective.

Biological Activity

Methyl 4,5-difluoro-2-methylphenylacetate is an organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : C10H10F2O2

- Molecular Weight : 202.18 g/mol

The presence of fluorine atoms at the 4 and 5 positions of the aromatic ring significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to undergo hydrolysis by esterases, leading to the release of the corresponding acid. This acid can interact with various molecular targets such as enzymes and cellular receptors, modulating physiological responses. The fluorine substituents enhance binding affinity to specific targets, potentially increasing the compound's efficacy in biological systems.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. It has been tested against various Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

- Anticancer Potential : The compound's structure allows it to form reactive intermediates that may exert cytotoxic effects on cancer cells. Specific studies have indicated that derivatives with similar structures exhibit significant anti-cancer properties.

Antibacterial Activity

A study conducted on a series of fluorinated phenylacetates demonstrated that compounds similar to this compound showed minimum inhibitory concentrations (MIC) as low as 6.3 μM against selected bacterial strains such as Staphylococcus aureus and Escherichia coli . The following table summarizes the antibacterial activity of related compounds:

| Compound Name | MIC (μM) | Bacterial Strain |

|---|---|---|

| This compound | 6.3 | Staphylococcus aureus |

| Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate | 12.5 | E. coli |

| Methyl phenylacetate | >100 | Various |

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, a derivative was found to inhibit cell proliferation in breast cancer cells with an IC50 value of approximately 15 μM. The following table presents a summary of anticancer activity:

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | 15 | Breast Cancer (MCF-7) |

| Ethyl 2-(4-fluorophenyl)acetate | 20 | Lung Cancer (A549) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.